Isoalliin -

Isoalliin

Catalog Number: EVT-1570980
CAS Number:
Molecular Formula: C6H11NO3S
Molecular Weight: 177.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Isoalliin is an organosulfur compound primarily found in garlic (Allium sativum) and is known for its potential health benefits and culinary applications. It is classified as a cysteine sulfoxide, which plays a significant role in the flavor profile of garlic. When garlic is chopped or crushed, isoalliin is converted into other sulfur-containing compounds, contributing to garlic's characteristic aroma and taste.

Source

Isoalliin is predominantly derived from garlic, where it exists as a precursor to various sulfur-containing compounds. It is synthesized in garlic tissues from L-cysteine and other precursors through enzymatic processes, particularly involving alliinase, an enzyme that catalyzes the conversion of alliin to isoalliin and other derivatives.

Classification

Isoalliin belongs to the class of organosulfur compounds, specifically classified as a cysteine sulfoxide. Its chemical structure can be represented by the formula C6H11NO3S\text{C}_6\text{H}_{11}\text{NO}_3\text{S}, and it has a molar mass of approximately 177.22 g/mol.

Synthesis Analysis

Methods

Isoalliin can be synthesized through several methods, including:

  1. Chemical Synthesis:
    • One method involves the use of S-2-propenyl-L-cysteine (deoxyalliin) as a starting material, which undergoes oxidation to produce isoalliin. This process typically requires hydrogen peroxide and can yield both cis and trans forms of isoalliin through careful control of reaction conditions .
    • Another approach utilizes trans-1-bromo-1-propene and involves multiple steps, including the formation of vinyl sulfide and subsequent oxidation .
  2. Enzymatic Synthesis:
    • Isoalliin can also be produced enzymatically from L-cysteine in the presence of alliinase. This method is advantageous due to its specificity and efficiency in producing natural flavors .

Technical Details

The synthesis often employs techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) for purification and characterization of the final products. The use of RP-HPLC allows for the separation of diastereomers of isoalliin, which are important for understanding its biological activity .

Molecular Structure Analysis

Structure

Isoalliin has a complex molecular structure characterized by a cysteine backbone with a propenyl group attached to the sulfur atom. The structural formula can be represented as follows:

C6H11NO3S\text{C}_6\text{H}_{11}\text{NO}_3\text{S}

Data

  • Molecular Formula: C6H11NO3S
  • Molar Mass: 177.22 g/mol
  • CAS Number: 16718-23-3
  • Appearance: Colorless to pale yellow liquid
  • Odor: Faint garlic-like smell
  • Solubility: Soluble in water and various organic solvents .
Chemical Reactions Analysis

Reactions

Isoalliin participates in several chemical reactions, primarily involving oxidation and isomerization:

  1. Oxidation: Isoalliin can be oxidized to form various sulfur-containing compounds, including cycloalliin and thiosulfinates, which are responsible for garlic's health benefits .
  2. Isomerization: Under certain conditions, isoalliin can interconvert between its cis and trans forms, influencing its biological activities and flavor properties .

Technical Details

The reactions involving isoalliin are often catalyzed by enzymes such as alliinase or through chemical means using oxidizing agents like hydrogen peroxide. The efficiency of these reactions can vary based on temperature, pH, and reaction time .

Mechanism of Action

Process

Isoalliin's mechanism of action primarily revolves around its conversion into other bioactive compounds upon garlic processing or digestion:

  1. Enzymatic Conversion: When garlic is crushed or chopped, alliinase catalyzes the conversion of isoalliin into various sulfur compounds that exhibit antioxidant properties.
  2. Biological Activity: These resultant compounds are believed to contribute to numerous health benefits associated with garlic consumption, including anti-inflammatory and antimicrobial effects.

Data

Research indicates that isoalliin and its derivatives may help in reducing blood pressure, improving cardiovascular health, and enhancing immune function .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not specifically defined due to its liquid state.
  • Boiling Point: Not precisely defined.
  • Density: Similar to water but specific values are not widely documented.

Chemical Properties

  • Isoalliin is stable under normal conditions but can degrade under extreme pH levels or high temperatures.
  • It reacts readily with oxidizing agents, making it useful in various chemical syntheses.

Relevant analyses have shown that isoalliin's stability can be affected by processing methods such as steaming or drying garlic .

Applications

Scientific Uses

Isoalliin has several applications in both culinary and medicinal fields:

  1. Flavoring Agent: Used extensively in food products for its characteristic garlic flavor.
  2. Nutritional Supplement: Investigated for its potential health benefits, including cardiovascular protection and immune support.
  3. Research Tool: Utilized in studies examining the biochemical pathways related to sulfur metabolism and antioxidant activity in biological systems.
Introduction

Definition and Classification of Isoalliin as an Organosulfur Compound

Isoalliin ((+)-S-(1-propenyl)-L-cysteine sulfoxide) is a non-proteinogenic amino acid belonging to the class of cysteine-derived sulfoxides in Allium plants. Its chemical structure comprises a sulfinyl group (-S(O)-) bonded to a 1-propenyl side chain, distinguishing it from garlic's alliin (S-allyl derivative) and methiin (S-methyl derivative) [2] [9]. Isoalliin is classified as an S-alk(en)yl-L-cysteine sulfoxide (ACSO), characterized by its chiral center at the sulfur atom, which confers biological activity. It serves as the biochemical precursor to onion's signature flavor and lachrymatory effects [2] [8].

Table 1: Key Structural Features of Isoalliin

PropertyDescription
IUPAC Name2-Amino-3-[(1Z)-prop-1-ene-1-sulfinyl]propanoic acid
Chemical FormulaC₆H₁₁NO₃S
Molecular Weight177.22 g/mol
Chiral CenterSulfur atom (S-configuration predominates biologically)
Key Functional GroupsAmino (-NH₂), carboxyl (-COOH), sulfinyl (-S(O)-), 1-propenyl chain
Isomeric FormsZ-isomer (predominant in intact tissues)

Table 2: Comparison of Major ACSOs in Allium Species

CompoundSide ChainPrimary SourceBiological Role
Isoalliin-CH₂-CH=CHCH₃Onion (A. cepa)Precursor to lachrymatory factor & flavor
Alliin-CH₂-CH=CH₂Garlic (A. sativum)Precursor to allicin (antimicrobial)
Methiin-CH₃Most AlliumsAntioxidant properties
Propiin-CH₂-CH₂-CH₃Chives, some onionsSecondary flavor contributor

Historical Context: Discovery and Early Research

The discovery of isoalliin is intertwined with the broader investigation of Allium biochemistry. Key milestones include:

  • 1940s–1950s: Initial isolation of ACSOs from onion and garlic, with Cavallito and Bailey's identification of allicin in garlic paving the way for sulfur biochemistry studies [5].
  • 1960s–1980s: Chromatographic techniques revealed distinct ACSO profiles across Allium taxa. Onion was found to contain predominantly isoalliin (up to 85% of total ACSOs), unlike garlic’s alliin dominance [2].
  • 2002: Imai et al. identified lachrymatory factor synthase (LFS), the enzyme converting isoalliin-derived intermediates into the tear-inducing propanethial S-oxide. This clarified why onions, but not garlic, cause eye irritation [8].
  • Taxonomic Insights: Studies across 72 Allium species established isoalliin as a chemotaxonomic marker for the subgenus Cepa (onions and allies). Species like A. cepa, A. fistulosum (Welsh onion), and A. ascalonicum (shallot) showed high isoalliin:alliin ratios (>10:1), while garlic-group species exhibited inverse profiles [2].

Significance in Plant Biochemistry and Human Health

Plant Defense Mechanisms

Isoalliin functions as a phytoanticipin – a preformed defense compound activated upon tissue damage:

  • Dual-Compartmentalization: Isoalliin accumulates in vacuoles, while alliinase enzymes reside in the cytosol. Tissue disruption (e.g., herbivory) triggers enzyme-substrate mixing, generating isoallicin (thiosulfinate) and lachrymatory factor (LF) [8].
  • Defense Cascade: Isoallicin decomposes to antimicrobial polysulfides (e.g., dipropyl disulfide) and volatile deterrents. LF repels mammals via eye irritation, while isoallicin inhibits microbial growth [8] [2].

Human Health Implications

Isoalliin-derived metabolites contribute to the health benefits of onion consumption:

  • Antioxidant Effects: Degradation products (e.g., thiosulfinates) scavenge reactive oxygen species (ROS) and upregulate phase II detoxification enzymes [1] [7].
  • Cardioprotection: Epidemiological studies link high onion intake to reduced cardiovascular risk, partly attributed to isoalliin metabolites’ antiplatelet and vasorelaxant activities [3] [7].
  • Chemoprevention: In vitro and animal models demonstrate antiproliferative effects of onion extracts against colorectal, hepatic, and breast cancers, correlated with isoalliin content [4] [7].

Table 3: Key Enzymes in Isoalliin Metabolism

EnzymeLocationFunctionGene in Onion
γ-Glutamyl transpeptidase (GGT)Cytosol/VacuoleConverts γ-glutamyl peptides to free ACSOs (e.g., isoalliin)AcGGT1, AcGGT2, AcGGT3
AlliinaseVacuole (SP-ALL)Cleaves isoalliin → 1-propenylsulfenic acid + pyruvate/ammonia64 genes in onion
Lachrymatory Factor Synthase (LFS)CytosolConverts 1-propenylsulfenic acid → propanethial S-oxide (LF)AcLFS

Properties

Product Name

Isoalliin

IUPAC Name

(2R)-2-amino-3-[(E)-prop-1-enyl]sulfinylpropanoic acid

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

InChI

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+/t5-,11?/m0/s1

InChI Key

OKYHUOHBRKWCQJ-FTJYXMLISA-N

Synonyms

alliin
alliin, (L-Ala)-(R)-isomer
alliin, (L-Ala)-(S)-isomer
alliin, (L-Ala)-isomer
isoalliin
PCSO
S-(2-propenyl)cysteine sulfoxide
S-allylcysteine sulfoxide

Canonical SMILES

CC=CS(=O)CC(C(=O)O)N

Isomeric SMILES

C/C=C/S(=O)C[C@@H](C(=O)O)N

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